4-ブロモ-3-クロロフェノール

概要

説明

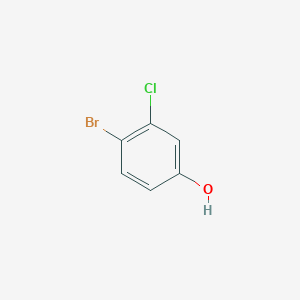

4-Bromo-3-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is known for its use as a precursor in organic synthesis and has various applications in scientific research and industry .

科学的研究の応用

Applications in Organic Synthesis

4-Bromo-3-chlorophenol serves as a crucial precursor in the synthesis of various organic compounds. Its utility arises from its ability to undergo substitution reactions, leading to the formation of more complex molecules.

Key Reactions:

-

Synthesis of 4-(benzyloxy)-1-bromo-2-chlorobenzene:

This reaction involves treating 4-bromo-3-chlorophenol with benzyl bromide, demonstrating its role as a building block in organic synthesis . -

Halogen Bonding Studies:

Research has shown that 4-bromo-3-chlorophenol participates in halogen bonding interactions, which are important for understanding molecular recognition and crystal engineering. The compound can form type II Br⋯Br interactions, which are stronger than corresponding Cl⋯Cl interactions .

Case Study 1: Halogen Bonding Characteristics

A study investigated the halogen bonding patterns in dihalogenated phenols, including 4-bromo-3-chlorophenol. The research highlighted that this compound exhibits unique structural properties due to its halogen interactions, enhancing its potential use in material science applications .

| Interaction Type | Description |

|---|---|

| Type I | Cl⋯Cl interactions observed in related compounds |

| Type II | Br⋯Br interactions in 4-bromo-3-chlorophenol, indicating stronger bonding characteristics |

Case Study 2: Structural Analysis

Crystallographic studies have provided insights into the solid-state structure of 4-bromo-3-chlorophenol. The compound crystallizes from solvent mixtures like CHCl3/n-hexane, yielding thin crystals suitable for X-ray diffraction analysis. This structural data is critical for understanding the compound's bonding characteristics and reactivity .

Applications in Material Science

The unique properties of 4-bromo-3-chlorophenol extend to material science, where it can be utilized to develop new materials with specific functionalities:

-

Polymer Chemistry:

Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability or specific electronic properties. -

Crystal Engineering:

The ability to form halogen bonds makes it a candidate for designing supramolecular structures with tailored properties.

作用機序

Target of Action

4-Bromo-3-chlorophenol is a chemical compound that primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

The compound interacts with its target by inhibiting the function of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continue to transmit signals in the nervous system, which can lead to various physiological changes .

Biochemical Pathways

The primary biochemical pathway affected by 4-Bromo-3-chlorophenol is the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting acetylcholinesterase, 4-Bromo-3-chlorophenol disrupts this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 2.64, suggesting it may have good bioavailability .

Result of Action

The inhibition of acetylcholinesterase by 4-Bromo-3-chlorophenol can lead to a range of effects at the molecular and cellular level. These effects can include overstimulation of the nervous system, potentially leading to symptoms such as nausea, headache, and confusion .

Action Environment

The action, efficacy, and stability of 4-Bromo-3-chlorophenol can be influenced by various environmental factors. For instance, the presence of chloride ions can affect the degradation kinetics of the compound . Additionally, adequate ventilation is recommended when handling the compound, suggesting that its action may be influenced by the presence or absence of air .

生化学分析

Biochemical Properties

4-Bromo-3-chlorophenol is involved in various biochemical reactions. It is slightly soluble in water , which allows it to interact with various biomolecules in an aqueous environment

Molecular Mechanism

It is known to be used as a precursor in organic synthesis to prepare other compounds

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-3-chlorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol. The process typically includes the following steps:

Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: The brominated phenol is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: In industrial settings, the production of 4-Bromo-3-chlorophenol often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity .

化学反応の分析

4-Bromo-3-chlorophenol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions

Major Products:

- Substituted phenols

- Quinones

- Biaryl compounds

類似化合物との比較

4-Bromo-3-chlorophenol can be compared with other halogenated phenols, such as:

- 4-Bromo-2-chlorophenol

- 3-Bromo-4-chlorophenol

- 2-Bromo-4-chlorophenol

Uniqueness: The unique combination of bromine and chlorine atoms in 4-Bromo-3-chlorophenol provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not easily achievable with other halogenated phenols .

生物活性

4-Bromo-3-chlorophenol (4-B3CP) is a halogenated phenolic compound with significant biological activity, particularly in the context of environmental health and toxicology. This article explores its biological properties, mechanisms of action, and implications for human health, supported by relevant data and case studies.

4-Bromo-3-chlorophenol has the molecular formula and is characterized by the presence of bromine and chlorine substituents on its aromatic ring. Its structure influences its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of 4-B3CP can be categorized into several key areas:

- Toxicological Effects : Studies have shown that halogenated phenols can exhibit cytotoxicity and potential endocrine-disrupting properties. The presence of bromine and chlorine increases the lipophilicity of these compounds, leading to bioaccumulation in biological tissues .

- Endocrine Disruption : 4-B3CP has been implicated in endocrine disruption, which can lead to adverse developmental outcomes. Research indicates that organohalogens like 4-B3CP may interfere with hormonal signaling pathways even at low concentrations .

- Metabolism : The metabolism of 4-B3CP involves cytochrome P450 enzymes, which play a crucial role in detoxifying xenobiotics. For instance, studies have identified specific cytochrome P450 isoforms that metabolize related compounds, suggesting a similar pathway for 4-B3CP .

Case Study 1: Endocrine Disruption

A study investigated the effects of various halogenated phenols on human cell lines, revealing that exposure to 4-B3CP resulted in altered gene expression related to hormonal regulation. This disruption was linked to increased risks of developmental abnormalities in animal models .

Case Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that 4-B3CP exhibited cytotoxic effects on liver cells, with a calculated IC50 value indicating significant toxicity at concentrations relevant to environmental exposure levels . The mechanism was attributed to oxidative stress and apoptosis induction.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Endocrine Disruption | Interference with hormone signaling | |

| Cytotoxicity | Induction of oxidative stress | |

| Metabolism | Metabolized by cytochrome P450 enzymes |

Table 2: Metabolic Pathways Involving 4-Bromo-3-chlorophenol

| Enzyme | Activity | K_m (μM) | V_max (nmol/min/nmol CYP) |

|---|---|---|---|

| CYP2B6 | Major metabolizer | 1.02 | 25.1 |

| CYP2C19 | Active metabolizer | 0.516 | 47.9 |

| CYP3A4 | Minor metabolizer | 18.9 | 19.2 |

特性

IUPAC Name |

4-bromo-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEYHIPPYOSPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426955 | |

| Record name | 4-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13631-21-5 | |

| Record name | 4-Bromo-3-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13631-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Bromo-3-chlorophenol in the synthesis described in the paper?

A1: 4-Bromo-3-chlorophenol serves as a key starting material in the multi-step synthesis of 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone []. The researchers utilize its reactivity to introduce various functional groups, ultimately leading to the target compound.

Q2: Are there other known applications of 4-Bromo-3-chlorophenol in organic synthesis?

A2: While the provided research focuses on a specific synthesis [], 4-Bromo-3-chlorophenol's structure, containing both bromine and chlorine substituents on a phenol ring, makes it a versatile building block for various organic reactions. These could include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。